Hematoxylin

Description

Structure

3D Structure

Properties

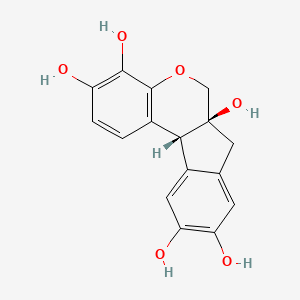

IUPAC Name |

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUVPPKBWHMQCE-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020678 | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold; soluble in hot (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

517-28-2, 8005-33-2 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hematoxylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hematoxylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Natural Black 1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoxylin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Logwood (Haematoxylon campechianum) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOXYLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKM8PY2Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 248 °F (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Core Mechanism of Hematoxylin in Biological Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hematoxylin, a cornerstone stain in histology and histopathology. We will delve into the chemical principles governing its application, from the initial extraction and oxidation to the formation of the dye-lake complex and its interaction with cellular components. This guide also presents detailed experimental protocols for common this compound staining techniques and summarizes key quantitative data for reproducible results.

From a Colorless Extract to a Potent Nuclear Stain: The Chemistry of this compound

This compound itself is not a dye. It is a natural compound extracted from the heartwood of the logwood tree, Haematoxylum campechianum.[1] In its native form, this compound is a colorless to pale yellow-brown substance with little affinity for tissues.[1] To become an effective biological stain, it must undergo a two-step process: oxidation and mordanting.

Oxidation: The Conversion of this compound to Hematein

The first critical step is the oxidation of this compound to hematein, which is the active coloring agent.[1][2][3] This process, often referred to as "ripening," involves the removal of two hydrogen atoms from the this compound molecule, resulting in the formation of a quinoid ring structure.[2] This chemical change transforms the colorless this compound into the reddish-brown hematein, a molecule capable of binding to metal ions.[1]

There are two primary methods for ripening this compound:

-

Natural Oxidation: This traditional method involves exposing the this compound solution to atmospheric oxygen and sunlight.[2][4] While it produces a stable stain with a long shelf life, it is a slow process that can take several weeks to months.[1][2]

-

Chemical Oxidation: To expedite the ripening process, chemical oxidizing agents are used. Sodium iodate is the most commonly used oxidant today, typically at a concentration of 0.10 to 0.20 grams per gram of this compound.[1] Other chemical oxidants include mercuric oxide (historically used in Harris' this compound), potassium permanganate, and hydrogen peroxide.[1][2] Chemical oxidation is rapid, allowing for the immediate use of the staining solution.[4]

Figure 1: Oxidation of this compound to Hematein.

The Role of the Mordant: Forming the Dye-Lake Complex

Hematein itself has a poor affinity for tissue components.[4] To become an effective stain, it must be combined with a mordant , which is typically a divalent or trivalent metal salt.[1][5][6] The mordant acts as a bridge, linking the hematein to the tissue. The most common mordants used in this compound staining are aluminum salts (e.g., potassium aluminum sulfate, ammonium aluminum sulfate) and iron salts (e.g., ferric chloride, ferric ammonium sulfate).[1][5][6]

The hematein molecule chelates the metal ion of the mordant, forming a coordination complex known as a "dye-lake" or simply a "lake."[6][7] This complex is positively charged (cationic).[1][8] The specific metal used as the mordant influences the final color of the stain, with aluminum lakes typically imparting a blue to purple color and iron lakes producing a blue-black to black color.[6][9]

Figure 2: Formation of the Hematein-Mordant Complex.

The Staining Mechanism: Electrostatic Attraction

The principle of this compound staining lies in the electrostatic attraction between the positively charged hematein-mordant complex and negatively charged (anionic) tissue components.[1][8] The primary target for this compound staining within the cell is the nucleus. The phosphate groups of the nucleic acids (DNA and RNA) are negatively charged, providing a strong anionic substrate for the cationic dye-lake to bind.[1][4] This results in the characteristic blue to purple staining of the cell nucleus.

Other basophilic structures, such as ribosomes and the rough endoplasmic reticulum (rich in RNA), also stain with this compound.[10]

Figure 3: Binding of the Dye-Lake to Nuclear DNA.

Quantitative Data in this compound Staining

The following tables summarize key quantitative parameters for various this compound formulations and staining protocols. Adherence to these parameters is crucial for achieving consistent and reproducible staining results.

| Parameter | Mayer's this compound | Gill's this compound (I, II, III) | Harris' this compound |

| This compound | 1 g | 2 g (I), 4 g (II), 6 g (III) | 1 g |

| Mordant | 50 g Potassium Aluminum Sulfate | 17.6 g (I), 35.2 g (II), 52.8 g (III) Aluminum Sulfate | 20 g Ammonium Alum |

| Oxidant | 0.2 g Sodium Iodate | 0.2 g (I), 0.4 g (II), 0.6 g (III) Sodium Iodate | 0.5 g Mercuric Oxide (original) or Sodium Iodate |

| Solvent | 1000 ml Distilled Water | 750 ml Distilled Water, 250 ml Ethylene Glycol | 10 ml Ethanol, 200 ml Distilled Water |

| Acidifier | 1 g Citric Acid | 20 ml Glacial Acetic Acid | - |

| Stabilizer | 50 g Chloral Hydrate | Ethylene Glycol | - |

Table 1: Composition of Common this compound Formulations.

| Protocol Step | Mayer's this compound (Progressive) | Gill's this compound (Progressive) | Harris' this compound (Regressive) |

| This compound Staining | 3-5 minutes | 1-5 minutes (depending on strength) | 3-5 minutes |

| Washing | Running tap water | Running tap water | Running tap water |

| Differentiation | Not typically required | Not typically required | 1% Acid Alcohol (few seconds) |

| Bluing | Running tap water or bluing agent (e.g., Scott's Tap Water Substitute) for 5 minutes or less | Bluing agent (e.g., Lithium Carbonate) for ~10 dips | Bluing agent (e.g., Ammonia Water) until blue |

| Counterstaining (Eosin Y) | 1-2 minutes | 30 seconds - 3 minutes | 1-2 minutes |

Table 2: Typical Timings for Key Staining Steps.

Experimental Protocols

The following are detailed methodologies for two common this compound staining procedures.

Mayer's this compound Staining Protocol (Progressive)

Mayer's this compound is a progressive stain, meaning the staining intensity is controlled by the duration of immersion in the dye, and a differentiation step is generally not required.[11][12]

Reagents:

-

Mayer's this compound solution

-

Eosin Y solution (1% aqueous)

-

Distilled water

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 3-5 minutes each. b. Transfer slides through two changes of 100% ethanol for 2-3 minutes each. c. Transfer slides through two changes of 95% ethanol for 2-3 minutes each. d. Rinse slides in running tap water for 1-2 minutes.

-

This compound Staining: a. Immerse slides in Mayer's this compound solution for 3-5 minutes. b. Wash slides in running tap water for 5 minutes.

-

Bluing: a. Immerse slides in a bluing agent (e.g., Scott's tap water substitute or 0.1% ammonia water) for 30-60 seconds, or until the sections turn a crisp blue. b. Wash slides in running tap water for 5 minutes.

-

Counterstaining: a. Immerse slides in 1% Eosin Y solution for 1-2 minutes. b. Briefly rinse in running tap water to remove excess eosin.

-

Dehydration, Clearing, and Mounting: a. Dehydrate slides through 95% ethanol (two changes) and 100% ethanol (two changes) for 2-3 minutes each. b. Clear in two changes of xylene for 3-5 minutes each. c. Mount with a coverslip using a suitable mounting medium.

Expected Results:

-

Nuclei: Blue

-

Cytoplasm: Shades of pink

-

Red blood cells: Bright red/pink

Gill's this compound Staining Protocol (Progressive)

Gill's this compound is available in three strengths (I, II, and III) and is also a progressive stain.[13][14] It offers well-defined nuclear staining with minimal background.

Reagents:

-

Gill's this compound solution (I, II, or III)

-

Eosin Y solution (1% alcoholic)

-

Bluing agent (e.g., Lithium Carbonate, saturated aqueous solution)

-

Distilled water

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 3-5 minutes each. b. Transfer slides through two changes of 100% ethanol for 2-3 minutes each. c. Transfer slides through two changes of 95% ethanol for 2-3 minutes each. d. Rinse slides in running tap water for 1-2 minutes.

-

This compound Staining: a. Immerse slides in the appropriate strength of Gill's this compound for the recommended time (e.g., Gill I for cytology for 5 minutes; Gill II for paraffin sections for 3-5 minutes).[13] b. Wash well in three changes of tap water.

-

Bluing: a. Immerse slides in a bluing agent for approximately 10 dips or until the sections turn blue.[13] b. Wash in three changes of tap water.

-

Counterstaining: a. Rinse in 70% ethanol. b. Immerse slides in 1% alcoholic Eosin Y solution for 30 seconds to 3 minutes, depending on the desired intensity.[13]

-

Dehydration, Clearing, and Mounting: a. Dehydrate slides through 95% ethanol (two changes) and 100% ethanol (two changes) for 1-2 minutes each. b. Clear in two changes of xylene for 2-3 minutes each. c. Mount with a coverslip using a suitable mounting medium.

Expected Results:

-

Nuclei: Blue to blue-black

-

Cytoplasm: Pink to red

Conclusion

The enduring utility of this compound in biological staining is a testament to its robust and well-defined chemical mechanism. The conversion of this compound to hematein, followed by chelation with a metallic mordant, creates a cationic dye-lake that specifically binds to the anionic components of the cell nucleus. A thorough understanding of this mechanism, coupled with adherence to standardized protocols and quantitative parameters, is essential for researchers, scientists, and drug development professionals to achieve high-quality, reproducible staining for accurate morphological assessment.

References

- 1. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 2. Haematoxylin and eosin staining – Histopathology.guru [histopathology.guru]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pathnsitu.com [pathnsitu.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. Hematein - Wikipedia [en.wikipedia.org]

- 12. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 13. researchgate.net [researchgate.net]

- 14. stainsfile.com [stainsfile.com]

Hematoxylin Staining: A Comprehensive Technical Guide for Cellular and Tissue Analysis

Abstract

Hematoxylin and Eosin (H&E) staining is the cornerstone of histological and pathological diagnostics, providing a detailed overview of tissue microanatomy.[1][2] This guide offers an in-depth exploration of the principles and applications of this compound staining for researchers, scientists, and drug development professionals. This compound, a basic dye, imparts a deep blue-purple color to basophilic structures within the cell, most notably the nucleus.[3][4][5] This document elucidates the chemical mechanisms of this compound staining, provides detailed experimental protocols, and presents quantitative data to ensure reproducible and high-quality staining outcomes.

Introduction: The Role of this compound in Histology

This compound is a natural dye extracted from the logwood tree, Haematoxylum campechianum.[1][6] In its pure form, this compound has little staining capacity.[6] It must first be oxidized to hematein and then combined with a mordant, typically a metal cation like aluminum, to form a positively charged complex.[3][6][7][8] This complex acts as a basic dye, binding to acidic, or basophilic, components within the cell.[7][8] The most prominent basophilic structures are the cell nuclei, which are rich in negatively charged nucleic acids (DNA and RNA).[3][7][8] Consequently, this compound is invaluable for visualizing nuclear morphology, including chromatin patterns and nucleoli, which is critical in distinguishing normal from pathological tissues.[1][3][9]

The Chemical Basis of this compound Staining

The efficacy of this compound staining is rooted in the principles of electrostatic attraction. The key components and their interactions are outlined below:

-

This compound Oxidation: this compound is oxidized to form hematein, the active staining agent.[1][3]

-

Mordant Complex Formation: Hematein forms a complex with a positively charged metal ion (mordant), most commonly aluminum salts (alum).[3][7][8] This hematein-mordant complex is positively charged.

-

Ionic Bonding: The positively charged hematein-mordant complex binds to negatively charged tissue components, primarily the phosphate groups of nucleic acids in the nucleus and ribosomes.[7][8] This interaction results in the characteristic blue to purple staining of these structures.[4][7]

-

Bluing: Following initial staining, which appears reddish, a "bluing" step using a weak alkaline solution is employed.[1] This changes the color of the dye lake to the familiar blue-purple.[1]

The following diagram illustrates the fundamental principle of this compound and Eosin (H&E) staining.

Cellular Components Stained by this compound

This compound precisely stains acidic and basophilic structures within the cell a purplish-blue color.[3] Key targets include:

-

Cell Nucleus: This is the most prominently stained organelle due to its high concentration of nucleic acids.

-

Ribosomes: Both free ribosomes and those attached to the rough endoplasmic reticulum contain rRNA and thus stain with this compound, imparting a blue cast to the cytoplasm in cells with high protein synthesis activity.[5][7][8]

-

Extracellular Matrix: Certain components of the extracellular matrix, such as carbohydrates in cartilage, can also be basophilic and stain with this compound.[8]

Quantitative Parameters in this compound Staining

The quality and intensity of this compound staining are influenced by several quantifiable factors. Adherence to optimized parameters is crucial for consistent and reproducible results.

| Parameter | Optimal Range/Value | Impact on Staining | Reference |

| This compound pH | 2.75 | A lower pH (e.g., 2.5) can lead to more acidophilic staining with indistinct features. A pH of 2.75 provides a good balance of coloration and crisp epithelial lining. At pH 3.0 and higher, blue-staining mucin can be observed. | [10][11] |

| Eosin pH | 4.0 - 4.5 | The correct pH is essential for proper cytoplasmic staining. | [12] |

| Bluing Agent pH | 7.6 - 9.0 | An alkaline pH is necessary to convert the initial reddish stain to the characteristic blue-purple color. | [6] |

| Tissue Section Thickness | 2 - 10 µm | Staining intensity for both this compound and eosin increases with section thickness. Eosin staining is more significantly affected by increasing thickness. | [13] |

Experimental Protocol: Standard this compound and Eosin (H&E) Staining

This protocol is a standard procedure for staining paraffin-embedded tissue sections. Note that timings may need to be optimized based on the specific tissue type and this compound formulation used.

Detailed Steps:

-

Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.[14][15]

-

Rehydration: Sequentially immerse slides in decreasing concentrations of alcohol (e.g., 100% twice, 95%, 70%) for 2-5 minutes each, followed by a rinse in distilled water.[14][15]

-

This compound Staining: Stain in a filtered this compound solution (e.g., Harris this compound) for 5-10 minutes.[14] The exact time will depend on the age and strength of the this compound and the tissue type.

-

Rinsing: Wash in running tap water until the water runs clear, for about 1-5 minutes.[14][15]

-

Differentiation: Dip the slides briefly (1-2 seconds) in 1% acid alcohol (1% HCl in 70% ethanol) to remove excess stain.[14][16] This is a critical step in regressive staining methods.

-

Rinsing: Quickly rinse in tap water to stop the differentiation process.[14]

-

Bluing: Immerse in a bluing agent such as ammonia water or Scott's tap water substitute for 30-60 seconds, or until the sections turn blue.[14][16]

-

Rinsing: Wash in running tap water for at least 5 minutes to remove the bluing agent.[14]

-

Counterstaining with Eosin: Stain in 1% Eosin Y solution for 1-2 minutes.[14]

-

Dehydration: Dehydrate the sections by immersing in increasing concentrations of alcohol (e.g., 95% twice, 100% twice) for 2-5 minutes each.[14][15]

-

Clearing: Clear the slides in two changes of xylene for 5 minutes each.[14][15]

-

Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.[14]

Staining Methodologies: Progressive vs. Regressive

There are two primary approaches to this compound staining:

-

Progressive Staining: In this method, the tissue is left in the this compound solution just long enough to stain the nuclei to the desired intensity.[1] A differentiation step is not used.[1][2] This method is simpler but may result in background staining.[1][2]

-

Regressive Staining: This technique involves intentionally overstaining the tissue with a more potent this compound solution and then selectively removing the excess stain from non-nuclear components with a differentiating agent (acid alcohol).[17] This method generally provides sharper nuclear detail.

The choice between progressive and regressive staining often depends on the specific tissue being examined and the preference of the pathologist or researcher.[1]

Conclusion

This compound remains an indispensable tool in cellular and tissue analysis. Its ability to provide high-contrast staining of nuclear structures is fundamental to histopathology and a wide range of research applications. A thorough understanding of the chemical principles, adherence to optimized protocols, and careful control of quantitative parameters are essential for achieving high-quality, reproducible results. This guide provides the foundational knowledge and practical methodologies to enable researchers, scientists, and drug development professionals to effectively utilize this compound staining in their work.

References

- 1. This compound & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 2. What is H&E Staining? - Solmedia [solmedialtd.com]

- 3. microbenotes.com [microbenotes.com]

- 4. H&E stain - Wikipedia [en.wikipedia.org]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Understanding this compound & Eosin Staining Part 1 - Dye, Counterstain & Quality Assurance | Lab Storage Systems, Inc. [labstore.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 9. This compound and eosin staining of tissue and cell sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of pH on this compound and eosin staining of rats intestinal tissue - IIUM Repository (IRep) [irep.iium.edu.my]

- 11. EFFECT OF pH ON H&E STAINING IN SMALL AND LARGE INTESTINES OF RATS | International Journal of Allied Health Sciences [journals.iium.edu.my]

- 12. documents.cap.org [documents.cap.org]

- 13. researchgate.net [researchgate.net]

- 14. mycetoma.edu.sd [mycetoma.edu.sd]

- 15. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]

- 16. laboratorytests.org [laboratorytests.org]

- 17. ethosbiosciences.com [ethosbiosciences.com]

The Cornerstone of Histology: A Technical Guide to Hematoxylin and Hematein

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histological staining, the combination of hematoxylin and eosin (H&E) reigns supreme, providing a foundational view of tissue morphology for diagnosis and research. At the heart of this technique lies a critical chemical transformation: the conversion of this compound to hematein. Understanding the nuanced differences between these two molecules is paramount for achieving consistent, high-quality staining results and for the accurate interpretation of tissue architecture in research and drug development. This technical guide delves into the core chemical principles, quantitative properties, and procedural intricacies that distinguish this compound from its oxidized counterpart, hematein.

Core Chemical and Physical Differences

This compound is a natural compound extracted from the heartwood of the logwood tree, Haematoxylum campechianum. In its pure form, it is a colorless to pale yellow-brown crystalline solid and is not an effective stain.[1][2] The utility of this compound in histology is realized only after its oxidation to hematein, a process referred to as "ripening."[3] This conversion can occur naturally over a long period through exposure to air and light or can be rapidly induced by chemical oxidizing agents such as sodium iodate or mercuric oxide.[3][4]

Hematein is the active dyeing agent in this compound staining solutions. It is a reddish-brown crystalline compound that, in conjunction with a mordant (typically a metal salt like aluminum or iron), forms a positively charged complex.[1][5] This cationic complex then binds to negatively charged (basophilic) structures within the cell, most notably the phosphate backbone of nucleic acids in the nucleus, staining them a characteristic blue to purple color.[2][6][7]

The following table summarizes the key quantitative differences between this compound and hematein.

| Property | This compound | Hematein |

| Chemical Formula | C₁₆H₁₄O₆[8] | C₁₆H₁₂O₆ |

| Molecular Weight | 302.28 g/mol [8] | 300.26 g/mol |

| Solubility (Aqueous) | Relatively soluble[1] | Sparingly soluble[1] |

| Solubility (Ethanol) | ~3% | ~7% |

| Appearance | Colorless to pale yellow-brown solid[5] | Reddish-brown solid |

| UV-Vis λmax (Methanol) | 292 nm, 445 nm | 292 nm, 445 nm |

| Molar Extinction Coefficient (ε) at 445 nm in Methanol | Not reported as a strong absorber in the visible range | 1.8 x 10⁴ L·mol⁻¹·cm⁻¹ |

Note: The UV-Vis absorption maxima for this compound and hematein in methanol are very similar, reflecting their structural similarities. However, the intensity of the absorption in the visible range (445 nm) is significantly higher for hematein, which accounts for its color.

The Chemistry of Staining: From a Colorless Precursor to a Potent Dye

The transformation of this compound to hematein is a critical oxidation reaction that enables its function as a biological stain. This process, along with the subsequent formation of the dye-mordant complex, is central to nuclear staining in histology.

Once hematein is formed, it chelates with a metal ion, typically Al³⁺ from an aluminum salt (e.g., aluminum ammonium sulfate or aluminum potassium sulfate), to form the "hematein-mordant complex" or "dye lake." This complex carries a net positive charge, allowing it to bind electrostatically to the negatively charged phosphate groups of DNA and RNA in the nucleus.

Experimental Protocols

The successful application of this compound staining relies on standardized and well-controlled protocols. The choice of this compound formulation and the staining procedure (progressive vs. regressive) will depend on the specific application and desired outcome.

Preparation of this compound Solutions

1. Harris this compound (Regressive Stain)

-

Reagents:

-

This compound powder: 5 g

-

Absolute Ethanol: 50 mL

-

Potassium Aluminum Sulfate (Alum): 100 g

-

Distilled Water: 1000 mL

-

Mercuric Oxide (red): 2.5 g (or Sodium Iodate: 0.5 g)

-

Glacial Acetic Acid: 30 mL (optional, for increased nuclear precision)

-

-

Procedure:

-

Dissolve the this compound powder in the absolute ethanol.

-

In a separate flask, dissolve the potassium aluminum sulfate in the distilled water with the aid of heat.

-

Remove the alum solution from the heat and carefully combine it with the alcoholic this compound solution.

-

Bring the mixture to a boil as quickly as possible.

-

Remove from the heat and slowly add the mercuric oxide (or sodium iodate). The solution will turn a dark purple.

-

Rapidly cool the solution by plunging the flask into a cold water bath.

-

Once cool, the optional glacial acetic acid can be added.

-

The stain is ready for use once it has cooled. Filter before use.

-

2. Mayer's this compound (Progressive Stain)

-

Reagents:

-

This compound: 1 g

-

Distilled Water: 1 L

-

Aluminum Potassium Sulfate: 50 g

-

Sodium Iodate: 0.2 g

-

Citric Acid: 1 g

-

Chloral Hydrate: 50 g

-

-

Procedure:

-

Dissolve the aluminum potassium sulfate in 800 mL of distilled water.

-

Add and dissolve the this compound.

-

Add the sodium iodate, citric acid, and chloral hydrate.

-

Add distilled water to bring the final volume to 1 L.

-

The solution can be used immediately and is stable for several months.[4]

-

3. Gill's this compound (Progressive Stain)

-

Reagents (for Gill I - single strength):

-

Distilled Water: 750 mL

-

Ethylene Glycol: 250 mL

-

This compound: 2 g

-

Sodium Iodate: 0.2 g

-

Aluminum Sulfate: 20 g

-

Glacial Acetic Acid: 20 mL[6]

-

-

Procedure:

-

Dissolve the this compound in the ethylene glycol, then add the distilled water.

-

Add the sodium iodate and stir until dissolved.

-

Add the aluminum sulfate and glacial acetic acid, and stir for one hour at room temperature.

-

The solution is ready for immediate use.

-

This compound and Eosin (H&E) Staining Workflow

The H&E staining procedure involves a series of steps to deparaffinize, hydrate, stain, dehydrate, and coverslip the tissue section. The following diagram illustrates a typical workflow.

Progressive vs. Regressive Staining

-

Progressive Staining: In this method, the tissue is left in the this compound solution just long enough to stain the nuclei to the desired intensity. This technique offers greater control over the staining intensity but is generally slower. Mayer's and Gill's hematoxylins are typically used progressively.

-

Regressive Staining: This method involves overstaining the entire tissue section with a more concentrated this compound solution, such as Harris this compound, and then selectively removing the excess stain from the cytoplasm and other structures with a differentiating solution (typically a weak acid-alcohol). This process is faster and often results in sharper nuclear detail.

Conclusion

While often used interchangeably in conversation, this compound and hematein are distinct molecules with different roles in histological staining. This compound is the precursor, and hematein is the active dye. A thorough understanding of their chemical properties, the oxidation process that connects them, and the principles of dye-mordant complex formation is essential for troubleshooting and optimizing staining protocols. For researchers and professionals in drug development, mastering the nuances of this compound and hematein chemistry is a critical step toward generating reliable and reproducible histological data, which forms the bedrock of many preclinical and clinical studies.

References

- 1. Haematoxylin - Wikipedia [en.wikipedia.org]

- 2. hps.wisc.edu [hps.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. stainsfile.com [stainsfile.com]

- 5. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 6. stainsfile.com [stainsfile.com]

- 7. researchgate.net [researchgate.net]

- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]

A Technical Guide to the Natural Sources and Extraction of Hematoxylin Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematoxylin, a compound of significant historical and contemporary importance in histology and other scientific fields, is a natural dye extracted from the heartwood of the logwood tree, Haematoxylum campechianum. This technical guide provides an in-depth overview of the natural origins of this compound, detailing its primary source and geographical distribution. It further elaborates on the scientific principles and methodologies for its extraction and subsequent chemical transformation into the active staining agent, hematein. This document includes a compilation of quantitative data on extraction yields, detailed experimental protocols for key extraction and purification techniques, and visual representations of the extraction workflow and the chemical conversion process to aid in the practical application of this knowledge in a laboratory and industrial setting.

Natural Source of this compound

The sole natural source of this compound is the heartwood of the logwood tree, scientifically known as Haematoxylum campechianum.[1][2][3][4][5] This tree is native to the tropical regions of Mexico and Central America, particularly the Yucatan Peninsula.[1][2] The genus name Haematoxylum is derived from the Greek words 'haima' (blood) and 'xylon' (wood), referring to the dark red color of the heartwood.[1][2][6] Historically, the city of Campeche in Mexico was a major hub for the logwood trade.[1][2]

The dye itself is not present in the living tree in its colored form. Instead, the heartwood contains the precursor, this compound, which is a colorless compound.[1][2][7] It is the subsequent oxidation of this compound that produces hematein, the dark blue or purple dye widely used in histology and other applications.[1][2][7]

Quantitative Data on this compound Extraction

The yield of this compound from the heartwood of Haematoxylum campechianum can vary depending on the age of the tree, the specific genetic line, and the extraction method employed. The reported concentration of this compound in fresh logwood heartwood typically ranges from 8% to 12%.[8][9]

The following table summarizes the reported yields and key parameters for different extraction and purification methods.

| Extraction/Purification Method | Solvent/Reagent | Key Parameters | Reported Yield/Efficiency | Source(s) |

| Traditional Water Extraction | Water | Boiling of wood chips | Not explicitly quantified, but a common historical method. | [4] |

| "French Process" (Industrial) | Water | Boiling of wood chips in evaporators | ~8-10% from fresh wood | [9] |

| "American Process" (Industrial) | Steam | Steam distillation at 15-30 psi | Not explicitly quantified, but an established industrial method. | [9] |

| Solvent Extraction (General) | Water, Ether, Alcohol | Modern production methods | Variable depending on solvent and conditions. | [5] |

| Urea-Based Crystallization (Purification) | Aqueous Urea Solution (~38%) | Room temperature (70°F), 24 hours | 77 parts of pure this compound crystals from 400 parts of crude extract. | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Lab-Scale Hot Water Extraction of Crude this compound

This protocol is based on the traditional method of extracting this compound using hot water.

Materials:

-

Logwood (Haematoxylum campechianum) heartwood chips or powder

-

Distilled water

-

Large beaker or flask

-

Heating mantle or hot plate

-

Stirring rod

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Evaporating dish

-

Drying oven

Procedure:

-

Weigh a desired amount of logwood heartwood chips or powder (e.g., 100 g).

-

Place the logwood in a large beaker or flask and add a sufficient volume of distilled water to completely submerge the wood (e.g., a 1:10 solid-to-liquid ratio, 100 g of wood in 1 L of water).

-

Heat the mixture to boiling while stirring occasionally.

-

Maintain a gentle boil for a sustained period, typically 1-2 hours. The water will gradually take on a deep red to brownish color.

-

Allow the mixture to cool to a safe handling temperature.

-

Filter the mixture through filter paper to separate the aqueous extract from the solid wood residue.

-

Transfer the filtered extract to an evaporating dish.

-

Gently heat the extract in a drying oven at a low temperature (e.g., 60-70°C) to evaporate the water.

-

The resulting dried product is crude this compound extract, which will be a dark, crystalline powder.

Purification of Crude this compound Extract by Urea Crystallization

This protocol describes a method for purifying crude this compound extract to obtain a higher purity crystalline product.

Materials:

-

Crude this compound extract

-

Urea

-

Distilled water

-

Beaker

-

Stirring rod

-

Filter paper

-

Funnel

-

Wash bottle with distilled water

-

Drying apparatus (e.g., vacuum desiccator or low-temperature oven)

Procedure:

-

Prepare an approximately 38% (w/v) aqueous urea solution by dissolving 380 g of urea in distilled water and making up the volume to 1 L.

-

In a beaker, dissolve a known amount of crude this compound extract (e.g., 40 parts by weight) in the 38% urea solution (e.g., 200 parts by weight).

-

Stir the solution until the crude extract is fully dissolved.

-

Allow the solution to stand at room temperature (approximately 21°C or 70°F) for 24 hours. During this time, needle-like crystals of this compound will form.

-

Separate the this compound crystals from the mother liquor by filtration.

-

Wash the collected crystals with a small amount of cold distilled water to remove any entrained mother liquor.

-

Dry the purified this compound crystals using a current of warm air or in a vacuum desiccator.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Chemical Transformation of this compound to Hematein

Caption: Oxidation of this compound to the active dye, Hematein.

References

- 1. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 2. Haematoxylin and eosin staining – Histopathology.guru [histopathology.guru]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Haematoxylin - Wikipedia [en.wikipedia.org]

- 6. stainsfile.com [stainsfile.com]

- 7. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 9. WO2015165850A1 - this compound precipitate cleaning method and system - Google Patents [patents.google.com]

- 10. US2333050A - Separating this compound from logwood extract - Google Patents [patents.google.com]

The Enduring Legacy of H&E: A Technical Guide to the Cornerstone of Histology

An in-depth exploration of the history, chemistry, and application of Hematoxylin and Eosin (H&E) staining, the most widely used stain in histology and histopathology. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental technique.

For over a century, the vibrant pink and purple hues of this compound and Eosin (H&E) staining have been the visual bedrock of histology, providing a detailed view of tissue architecture and cellular morphology.[1][2] This deceptively simple dual-staining technique has stood the test of time, remaining an indispensable tool in both routine diagnostics and cutting-edge research.[1][3] Its enduring prevalence is a testament to its robustness, versatility, and the wealth of information it reveals about the microscopic world.

This technical guide delves into the rich history of H&E staining, from its serendipitous beginnings to its modern-day applications. We will explore the intricate chemistry that governs the differential staining of cellular components, provide detailed experimental protocols, and present quantitative data in an accessible format. Furthermore, through a series of detailed diagrams, we will visualize the key historical developments, the fundamental staining mechanism, and a typical experimental workflow.

A Journey Through Time: The Genesis of a Landmark Stain

The story of H&E staining is not one of a single breakthrough, but rather a culmination of independent discoveries and subsequent innovations by several pioneering scientists in the 19th century. The timeline below highlights the key milestones in the development of this cornerstone of histology.

The Chemistry of Color: How H&E Staining Works

The power of H&E staining lies in its ability to differentiate between acidic and basic cellular components. This is achieved through the sequential application of two dyes with opposing charges.

This compound , the primary stain, is extracted from the logwood tree, Haematoxylum campechianum.[4] In its natural form, this compound has little to no staining capacity.[5] It must first be oxidized to hematein , the active coloring agent.[6] This oxidation can occur naturally through exposure to air and light or can be accelerated by the addition of a chemical oxidizing agent, such as sodium iodate.

Crucially, hematein itself is a weak anionic dye. To effectively stain the nucleus, it requires a mordant , typically a metal salt like aluminum alum.[1][4] The mordant acts as a bridge, forming a positively charged complex with hematein.[5] This cationic "hemalum" complex then binds to the negatively charged phosphate groups of the nucleic acids (DNA and RNA) in the cell nucleus and ribosomes, imparting a deep blue-purple color to these structures.[1][7] These basophilic (base-loving) components are thus highlighted by the this compound.

Eosin , the counterstain, is an acidic, negatively charged (anionic) dye.[2] It binds to positively charged, acidophilic (acid-loving) components in the tissue, primarily proteins in the cytoplasm and extracellular matrix.[1] This results in various shades of pink and red, allowing for the clear visualization of the cytoplasm, collagen, muscle fibers, and red blood cells.[2]

The following diagram illustrates the chemical principles underlying H&E staining.

Experimental Protocols and Quantitative Data

There are two main approaches to H&E staining: progressive and regressive .

In progressive staining , the tissue is left in the this compound solution just long enough to stain the nuclei to the desired intensity.[8][9] This method is generally slower but offers more direct control over the staining outcome.

Regressive staining , on the other hand, involves deliberately overstaining the tissue with a more concentrated this compound solution and then selectively removing the excess stain from the cytoplasm and other non-nuclear components using a weak acid solution (differentiator).[10][11] This is followed by a "bluing" step, where the slide is rinsed in a weakly alkaline solution to convert the this compound from a reddish-purple to a crisp blue-purple.[12] Regressive methods are often faster and can provide sharper nuclear detail.

The choice between a progressive and regressive protocol often depends on laboratory preference, the type of tissue being stained, and the desired outcome.

The following tables summarize the key quantitative parameters for representative progressive and regressive H&E staining protocols.

Table 1: Reagent Concentrations for H&E Staining

| Reagent | Progressive Protocol (Mayer's) | Regressive Protocol (Harris') |

| This compound | Mayer's this compound Solution | Harris' this compound Solution |

| Differentiator | Not typically used | 1% Acid Alcohol (1% HCl in 70% ethanol) |

| Bluing Agent | Scott's Tap Water Substitute or dilute Lithium Carbonate | Scott's Tap Water Substitute or dilute Ammonia Water |

| Counterstain | Eosin Y Solution (aqueous or alcoholic) | Eosin Y Solution (alcoholic) |

Table 2: Incubation Times and pH for H&E Staining

| Step | Progressive Protocol | Regressive Protocol | pH |

| Deparaffinization & Rehydration | Standard | Standard | N/A |

| This compound Staining | 5-15 minutes[8] | 3-10 minutes[10] | This compound: Acidic |

| Washing | Running tap water | Running tap water | Neutral |

| Differentiation | N/A | 1-10 seconds[10] | Acidic |

| Bluing | 30 seconds - 1 minute | 30 seconds - 1 minute[10] | Alkaline |

| Washing | Running tap water | Running tap water | Neutral |

| Eosin Staining | 1-3 minutes[8] | 30 seconds - 2 minutes[10] | Eosin: ~4.0-4.5[13] |

| Dehydration & Clearing | Standard | Standard | N/A |

Detailed Experimental Protocols

Progressive H&E Staining Protocol (Mayer's this compound)

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: Rinse well.

-

-

Nuclear Staining:

-

Mayer's this compound: 5-15 minutes.[8]

-

Wash in running tap water for 5 minutes.

-

-

Bluing:

-

Scott's Tap Water Substitute: 30 seconds to 1 minute.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Eosin Y Solution: 1-3 minutes.[8]

-

-

Dehydration, Clearing, and Mounting:

-

95% Ethanol: 2 changes, 30 seconds each.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene: 2 changes, 2 minutes each.

-

Mount with a permanent mounting medium.

-

Regressive H&E Staining Protocol (Harris' this compound)

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: Rinse well.

-

-

Nuclear Staining:

-

Harris' this compound: 3-10 minutes.[10]

-

Wash in running tap water for 1-2 minutes.

-

-

Differentiation:

-

1% Acid Alcohol: 1-10 seconds (brief dips).[10]

-

Wash immediately and thoroughly in running tap water.

-

-

Bluing:

-

Scott's Tap Water Substitute or dilute Ammonia Water: 30 seconds to 1 minute.[10]

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Eosin Y Solution: 30 seconds to 2 minutes.[10]

-

-

Dehydration, Clearing, and Mounting:

-

95% Ethanol: 2 changes, 30 seconds each.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene: 2 changes, 2 minutes each.

-

Mount with a permanent mounting medium.

-

The following diagram outlines a typical workflow for a regressive H&E staining procedure.

The Future of a Classic: H&E in the Digital Age

While H&E staining is a mature technique, its utility continues to expand in the era of digital pathology and artificial intelligence.[3] The vast amount of morphological information present in an H&E stained slide can be digitized and analyzed using sophisticated algorithms to identify subtle patterns that may be missed by the human eye.[3] This has the potential to revolutionize disease diagnosis and prognosis.

Furthermore, new technologies are emerging to improve the consistency and efficiency of H&E staining, such as hydrogel-based staining methods that reduce reagent use and simplify the workflow.[14] These advancements, coupled with the development of quantitative methods for assessing stain quality, are ensuring that H&E staining remains a vital and evolving tool in the biomedical sciences.[15]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. H&E stain - Wikipedia [en.wikipedia.org]

- 3. clinpathology.com [clinpathology.com]

- 4. hekint.org [hekint.org]

- 5. Understanding this compound & Eosin Staining Part 1 - Dye, Counterstain & Quality Assurance | Lab Storage Systems, Inc. [labstore.com]

- 6. agarscientific.com [agarscientific.com]

- 7. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 8. newcomersupply.com [newcomersupply.com]

- 9. This compound & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. utas.edu.au [utas.edu.au]

- 12. laboratorytests.org [laboratorytests.org]

- 13. documents.cap.org [documents.cap.org]

- 14. Frontiers | Solution-free and simplified H&E staining using a hydrogel-based stamping technology [frontiersin.org]

- 15. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoxylin and Eosin (H&E) staining is the most widely used histological staining technique in medical diagnosis and research.[1] It is considered the gold standard in histopathology for visualizing tissue morphology and is crucial for evaluating the effects of drug candidates on tissues. This method utilizes two dyes, this compound and eosin, to differentially stain various cellular components. This compound, a basic dye, stains acidic (basophilic) structures, such as the cell nucleus, a purplish-blue.[2][3][4] Eosin, an acidic dye, stains basic (acidophilic) structures, like the cytoplasm and extracellular matrix, in varying shades of pink and red.[2][3][4] This differential staining provides a detailed overview of tissue architecture and cellular composition, making it an indispensable tool for assessing tissue health and disease.

The principle of H&E staining relies on the electrostatic attraction between the dyes and the tissue components.[2] this compound itself is not a direct stain and requires a mordant, typically a metal cation like aluminum, to form a positively charged complex that can bind to the negatively charged nucleic acids in the nucleus.[2] Eosin is an anionic dye that binds to positively charged proteins in the cytoplasm and extracellular space.[2]

Experimental Protocols

This section provides a detailed methodology for the H&E staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled or Deionized Water

-

Harris this compound solution

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing reagent (e.g., Scott's tap water substitute, dilute ammonia water, or lithium carbonate solution)[5]

-

Eosin Y solution (typically 0.2% to 1% aqueous or alcoholic solution)

-

Mounting medium (e.g., DPX)

-

Coverslips

-

Coplin jars or a staining rack

-

Microscope slides with mounted paraffin-embedded tissue sections

-

Fume hood

-

Microscope

Staining Procedure

The entire procedure should be performed in a well-ventilated area, preferably a fume hood.

1. Deparaffinization and Rehydration:

This initial step is crucial for removing the paraffin wax from the tissue section, allowing the aqueous stains to penetrate the tissue.

-

Immerse slides in Xylene: 2 changes, 5-10 minutes each.[1][6][7]

-

Immerse in 100% Ethanol: 2 changes, 1-5 minutes each.[1][6][7]

-

Immerse in 95% Ethanol: 1-2 changes, 1-5 minutes each.[1][6][7][8]

2. This compound Staining:

This step stains the cell nuclei.

-

Immerse in Harris this compound: 3-8 minutes.[1][3][7] The optimal time may vary depending on the age and potency of the this compound.

3. Differentiation:

This step removes excess this compound from the cytoplasm and connective tissue, enhancing the contrast of the nuclear stain.

-

Dip in 1% Acid Alcohol: a few quick dips (2-10 seconds).[7][8] Over-differentiation can lead to pale nuclei.

-

Wash in running tap water: 1-2 minutes.[8]

4. Bluing:

This step converts the initial reddish-purple this compound stain to a crisp blue-purple color by altering the pH.

-

Immerse in a bluing reagent (e.g., Scott's tap water substitute or 0.2% ammonia water): 30 seconds to 2 minutes.[5]

-

Wash in running tap water: 2-5 minutes.

5. Eosin Staining:

This step counterstains the cytoplasm and extracellular matrix.

-

Immerse in Eosin Y solution: 30 seconds to 3 minutes.[8][9] The concentration of eosin and staining time will affect the intensity of the pink shades.

-

Wash in tap water: 1-5 minutes.[3]

6. Dehydration, Clearing, and Mounting:

These final steps remove water from the tissue and prepare it for permanent mounting.

-

Immerse in 95% Ethanol: 2 changes, 10 dips to 2 minutes each.[8][10]

-

Immerse in 100% Ethanol: 2 changes, 1-3 minutes each.[1][10]

-

Mount a coverslip using a permanent mounting medium.

Data Presentation

The following table summarizes the quantitative parameters of the H&E staining protocol. These values may require optimization based on specific tissue types and laboratory conditions.

| Step | Reagent | Time | Number of Changes | Purpose |

| Deparaffinization | Xylene | 5-10 minutes | 2 | Removal of paraffin wax |

| Rehydration | 100% Ethanol | 1-5 minutes | 2 | Removal of xylene |

| 95% Ethanol | 1-5 minutes | 1-2 | Gradual hydration | |

| 70% Ethanol | 1-5 minutes | 1 | Further hydration | |

| Water | 2-5 minutes | 1 | Complete hydration | |

| Nuclear Staining | Harris this compound | 3-8 minutes | 1 | Stains cell nuclei blue-purple |

| Washing | Running Tap Water | 1-5 minutes | 1 | Removal of excess this compound |

| Differentiation | 1% Acid Alcohol | 2-10 seconds | 1 | Removal of background this compound staining |

| Washing | Running Tap Water | 1-2 minutes | 1 | Stop differentiation |

| Bluing | Bluing Reagent | 30 seconds - 2 minutes | 1 | Turns nuclei blue |

| Washing | Running Tap Water | 2-5 minutes | 1 | Removal of bluing reagent |

| Counterstaining | Eosin Y Solution | 30 seconds - 3 minutes | 1 | Stains cytoplasm and extracellular matrix pink/red |

| Washing | Tap Water | 1-5 minutes | 1 | Removal of excess eosin |

| Dehydration | 95% Ethanol | 10 dips - 2 minutes | 2 | Gradual removal of water |

| 100% Ethanol | 1-3 minutes | 2 | Complete removal of water | |

| Clearing | Xylene | 2-5 minutes | 2 | Prepares tissue for mounting |

Visualizations

H&E Staining Workflow

Caption: Workflow of the this compound and Eosin (H&E) staining protocol.

Principle of H&E Staining

Caption: The electrostatic interaction between dyes and cellular components in H&E staining.

References

- 1. labmethods.org [labmethods.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. laboratorytests.org [laboratorytests.org]

- 4. H&E stain - Wikipedia [en.wikipedia.org]

- 5. Bluing Reagents for H&E Staining - IHC WORLD [ihcworld.com]

- 6. This compound and eosin staining on FFPE sections [protocols.io]

- 7. This compound and Eosin Stain - FOR PARAFFIN-EMBEDDED TISSUE SECTIONS [protocols.io]

- 8. H&E staining | Xin Chen Lab [pharm.ucsf.edu]

- 9. molecular-machines.com [molecular-machines.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note and Protocol: A Step-by-Step Guide to Hematoxylin and Eosin (H&E) Staining of Frozen Sections

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematoxylin and Eosin (H&E) staining is the most widely used histological staining method in pathology and research. It serves as the cornerstone for tissue-based diagnosis and provides a general overview of tissue structure. The procedure involves the application of two key dyes: this compound and eosin. This compound, a basic dye, stains acidic (basophilic) structures, such as cell nuclei, a purplish-blue[1][2]. Eosin, an acidic dye, counterstains basic (acidophilic) structures like the cytoplasm and extracellular matrix in varying shades of pink and red[1][3][4]. This differential staining provides excellent contrast between cellular components, enabling the visualization of morphology, cellular distribution, and tissue architecture[2].

For frozen sections, H&E staining is a rapid and essential technique, often used for intraoperative consultations, enzyme histochemistry, and the analysis of soluble substances where fixation for paraffin embedding is not desirable[3]. The speed of the frozen section H&E protocol allows for quick microscopic analysis, though it can be challenging to balance speed with staining quality[5]. This guide provides a detailed protocol for performing H&E staining on frozen tissue sections, along with troubleshooting tips to address common issues.

Principle of H&E Staining

The H&E staining method relies on the electrostatic interaction between the dyes and the charged molecules within the tissue.

-

This compound: This natural dye is used with a mordant (typically an aluminum salt) which allows it to bind to the phosphate backbone of nucleic acids (DNA and RNA) in the cell nucleus and to glycosaminoglycans in the extracellular matrix. This complex stains these basophilic components blue to purple.

-

Eosin Y: This is an acidic, negatively charged dye that binds to positively charged, acidophilic components in the tissue, primarily proteins in the cytoplasm and connective tissues, staining them pink or red.

There are two main methods for H&E staining:

-

Progressive Staining: The tissue is left in the this compound solution just long enough to achieve the desired nuclear staining intensity.

-

Regressive Staining: The tissue is deliberately overstained with this compound, and then a differentiating solution (typically a weak acid) is used to remove the excess stain until only the nuclei remain strongly stained[1].

This protocol will focus on a widely applicable progressive staining method for frozen sections.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of the H&E staining protocol for frozen sections.

Materials and Reagents

-

Equipment:

-

Cryostat

-

Microscope slides (adhesive/charged slides recommended)

-

Staining jars or a programmable stainer

-

Forceps

-

Coverslips

-

Fume hood

-

-

Reagents:

-

Optimal Cutting Temperature (OCT) compound

-

Fixative: 10% Neutral Buffered Formalin (NBF), 95% Ethanol, or Acetone[3]

-

This compound stain (e.g., Harris, Mayer's, or Gill's formulation)[3][6]

-

Eosin Y stain (typically 0.5-1.0% in 80-95% ethanol)

-

Differentiating solution: 0.5-1% Acid Alcohol (1% HCl in 70% ethanol) - for regressive methods

-

Bluing agent: Scott’s tap water substitute, 0.2% ammonia water, or lithium carbonate solution[6][7]

-

Reagent grade alcohols (e.g., 70%, 95%, and 100% ethanol)

-

Clearing agent (e.g., Xylene or a xylene substitute)

-

Mounting medium (e.g., Permount or other resinous media)

-

Distilled or deionized water

-

Experimental Protocol: Standard H&E Staining for Frozen Sections

This protocol provides a general guideline. Timings may need to be optimized based on tissue type, section thickness, and reagent manufacturer. It is critical not to allow the sections to air-dry at any point during the staining process to maintain tissue morphology[1][3].

| Step # | Step Name | Reagent/Solution | Duration | Key Considerations |

| 1 | Fixation | 10% Neutral Buffered Formalin | 20 seconds - 1 minute | Immediately immerse slide after sectioning. Other fixatives like cold acetone (-20°C) or 95% ethanol can be used.[3] |

| 2 | Rinse | Running Tap Water | 1 minute | Gently rinse to remove the fixative. |

| 3 | This compound Staining | Harris or Gill's this compound | 30 seconds - 3 minutes | Staining time affects nuclear detail. Filter this compound daily to prevent precipitate.[3][6] |

| 4 | Wash | Running Tap Water | 1 minute | Remove excess this compound. |

| 5 | Bluing | Bluing Agent (e.g., Scott's) | 30 seconds | Converts the initial reddish-purple nuclear stain to a crisp blue-purple.[6][7] |

| 6 | Wash | Running Tap Water | 1 minute | Thoroughly rinse to remove the bluing agent, which is alkaline and can affect eosin staining. |

| 7 | Eosin Staining | 0.5% - 1.0% Eosin Y | 15 seconds - 2 minutes | Eosin intensity can be adjusted by varying time and concentration.[3] |

| 8 | Dehydration | 95% Ethanol | 30 seconds (2 changes) | Begin the dehydration process. This step also helps to differentiate the eosin stain. |

| 9 | Dehydration | 100% Ethanol | 1 minute (2 changes) | Complete the removal of water from the tissue. Inadequate dehydration will cause issues with clearing. |

| 10 | Clearing | Xylene (or substitute) | 1 minute (2 changes) | Xylene makes the tissue transparent. Slides will appear milky if water has not been fully removed. |

| 11 | Coverslipping | Resinous Mounting Medium | N/A | Apply a drop of mounting medium and carefully lower a coverslip to avoid air bubbles. |

Comparative Protocol Timings

H&E staining protocols can vary significantly between laboratories. The following table summarizes timings from different published methods for key steps.

| Step | Protocol 1[3] | Protocol 2[6] | Protocol 3[4] | Protocol 4[7] |

| Fixation | 95% Ethyl Alcohol (15s) then 10% Formalin (10 dips) | 10% Buffered Formalin (20 min) | Unfixed | 70% Ethanol (10s) |

| This compound | Harris this compound (30s) | Gill II this compound (3 min) | Harris this compound (10s) | Mayer's this compound (30s) |

| Bluing | N/A (Wash step implies bluing) | Bluing Agent (30s) | Tap Water Wash | Bluing Reagent (30s) |

| Eosin | Eosin Y (15s) | Eosin (3 min) | Eosin Y (30s) | Eosin (90s) |

| Dehydration | 95% & 100% Alcohols (10 dips each) | 95% (1 min) & 100% Alcohols (10 dips each) | Graded Alcohols (50% to 100%) | 90% & 100% Alcohols (10s each) |

Expected Results

| Tissue Component | Staining Color |

| Nuclei / Chromatin | Blue to dark purple |

| Cytoplasm | Various shades of pink to red |

| Muscle Fibers | Deep pink to red |

| Collagen | Pale pink |

| Erythrocytes (Red Blood Cells) | Bright pink to red |

Troubleshooting Common H&E Staining Issues

Effective troubleshooting is crucial for maintaining high-quality, consistent staining results.[8]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Nuclei are Too Pale or Colorless [1] | - Insufficient time in this compound.- this compound is old/over-oxidized.- Over-differentiation (in regressive methods).- Inadequate bluing. | - Increase this compound staining time.- Replace with fresh this compound solution.- Decrease time in the differentiating solution.- Ensure the bluing step is adequate and the solution is fresh. |

| Nuclei are Too Dark / Overstained | - Staining time in this compound is too long.- Sections are too thick.- Insufficient differentiation (in regressive methods). | - Decrease this compound staining time.- Cut thinner sections (optimal is 5-6 µm).- Increase time in the differentiating solution. |

| Pale Eosin Staining [1] | - Eosin pH is too high (>5.0), often due to carryover from alkaline bluing solution.- Dehydration was too prolonged.- Sections are too thin. | - Ensure thorough rinsing after the bluing step.- Adjust eosin pH with a drop of acetic acid.- Decrease time in dehydrating alcohols after eosin. |

| Cytoplasm is Too Dark / Overstained [8] | - Eosin is too concentrated.- Staining time in eosin is too long.- Inadequate dehydration after eosin. | - Dilute the eosin solution.- Decrease the eosin staining time.- Ensure sufficient time in 95% and 100% alcohols for proper differentiation and dehydration. |

| Uneven Staining or Patchy Color [5] | - Incomplete removal of OCT embedding medium.- Sections allowed to air-dry during the process.- Uneven section thickness. | - Ensure thorough rinsing in water after fixation to dissolve all OCT.- Keep slides wet throughout the entire staining procedure.- Improve cryosectioning technique to achieve uniform thickness. |

| Blue-Black Precipitate on Section [8] | - this compound solution has oxidized and formed a metallic sheen. | - Filter the this compound solution through Whatman filter paper immediately before use. |

| Water Bubbles Under Coverslip | - Incomplete dehydration; water remains in the tissue.- Mounting medium was applied incorrectly. | - Ensure dehydration steps are adequate. If milky in xylene, return to 100% alcohol.- Re-coverslip, ensuring no bubbles are trapped. |

References

- 1. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 2. 801.1.HTC_H&E Stain (Paraffin or Cryosections) [protocols.io]

- 3. newcomersupply.com [newcomersupply.com]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

- 6. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]

- 7. grtc.ucsd.edu [grtc.ucsd.edu]

- 8. H&E Staining Troubleshooting - Creative Bioarray [histobiolab.com]

Application Notes and Protocols: Hematoxylin as a Counterstain in Immunohistochemistry (IHC)

For Researchers, Scientists, and Drug Development Professionals

Introduction